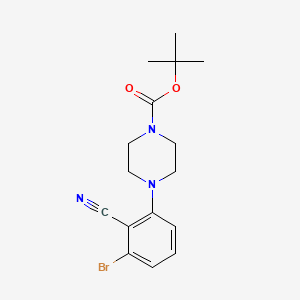

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate

CAS No.: 1260898-57-4

Cat. No.: VC2710055

Molecular Formula: C16H20BrN3O2

Molecular Weight: 366.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260898-57-4 |

|---|---|

| Molecular Formula | C16H20BrN3O2 |

| Molecular Weight | 366.25 g/mol |

| IUPAC Name | tert-butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 |

| Standard InChI Key | JIAQPOMQFNJYDQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N |

Introduction

Basic Chemical Information

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate is a specialized organic compound belonging to the piperazine derivative class. It is characterized by a distinctive structure that includes a piperazine ring connected to a phenyl ring substituted with bromine and cyano groups, along with a tert-butyl carboxylate protective group. This compound is primarily recognized for its role as an important chemical intermediate in various synthetic pathways.

The identification and basic properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Registry Number | 1260898-57-4 |

| Molecular Formula | C₁₆H₂₀BrN₃O₂ |

| Molecular Weight | 366.25 g/mol |

| IUPAC Name | tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate |

| Catalog Identifiers | HXAC-04211 (Hexon) |

The compound features multiple functional groups that contribute to its chemical versatility, including a piperazine ring that provides basic nitrogen centers, a cyano group that can undergo various transformations, and a bromine substituent that enables coupling reactions .

The moderate lipophilicity (XLogP3-AA of 3.1) suggests a balance between aqueous solubility and membrane permeability, which can be advantageous for pharmaceutical applications if this compound is used as an intermediate in drug synthesis .

Structural Characterization

The structure of tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate features several key moieties that define its chemical behavior. The central architectural element is the piperazine ring, which is connected to two significant functional groups: a 3-bromo-2-cyanophenyl group and a tert-butyloxycarbonyl (Boc) protective group.

Key Structural Features

The compound's structure can be analyzed in terms of its principal components:

-

Piperazine ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, providing basic centers for synthetic modifications.

-

tert-Butyloxycarbonyl (Boc) group: Attached to one of the piperazine nitrogens, serves as a protecting group commonly used in organic synthesis to prevent unwanted reactions at this nitrogen position.

-

3-Bromo-2-cyanophenyl group: Connected to the other nitrogen of the piperazine ring, this substituted phenyl group contains:

The specific arrangement of these substituents on the phenyl ring distinguishes this compound from its isomers, such as tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate (where the cyano group is at position 4 instead of position 2) .

Spectroscopic Characterization

While the search results don't provide specific spectroscopic data for tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate, similar compounds in the piperazine carboxylate family typically show characteristic patterns in spectroscopic analyses:

For example, related compounds such as 4-[1-(2-Acetyl-phenyl)-1H- triazol-4-ylmethyl]-piperazine-1-carboxylic acid tert-butyl ester show the following spectral characteristics:

-

¹H NMR signals for the tert-butyl group typically appear as a singlet around 1.3-1.4 ppm

-

Characteristic signals for the piperazine ring protons are usually observed around 2.4-3.5 ppm

-

Aromatic protons of the phenyl ring generally show signals in the 6.9-7.5 ppm range

Synthesis Methods

The synthesis of tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate typically follows established protocols for the formation of aryl-piperazine derivatives. The primary synthetic route involves the reaction of 3-bromo-2-cyanophenylamine with tert-butyl 4-piperazinecarboxylate under specific reaction conditions.

General Synthetic Pathway

The general synthesis pathway can be summarized as follows:

-

Starting materials:

-

3-Bromo-2-cyanophenylamine

-

tert-Butyl 4-piperazinecarboxylate

-

-

Reaction conditions:

While the search results don't provide the specific detailed protocol for this particular compound, similar reactions in organic synthesis typically proceed via nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Related Synthetic Procedures

The synthesis of structurally related compounds provides insight into potential synthetic routes. For example, the preparation of tert-butyl (2-bromoethyl)carbamate, which shares the tert-butyloxycarbonyl (Boc) protecting group, involves:

-

Reaction of Boc₂O (di-tert-butyl dicarbonate) with 2-bromoethylamine hydrobromide

-

Addition of triethylamine (NEt₃) as a base

-

Stirring at room temperature in dichloromethane

-

Workup involving washing with aqueous solutions and drying over Na₂SO₄

Similar principles likely apply to the synthesis of tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate, with modifications to accommodate the specific reactivity of the 3-bromo-2-cyanophenylamine starting material.

Reaction Conditions and Considerations

For successful synthesis of tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate, several experimental considerations are typically important:

-

Moisture sensitivity: Reactions involving tert-butyloxycarbonyl groups often require anhydrous conditions to prevent degradation

-

Temperature control: Mild temperatures are typically employed to preserve the integrity of the protecting group

-

Purification: Column chromatography is commonly used to isolate the pure product

-

Yield optimization: Catalyst selection and reaction time optimization can significantly impact yield

Chemical Reactivity and Applications

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate exhibits chemical versatility due to its multiple functional groups, each offering distinct reactive sites for further transformations. This reactivity profile makes it a valuable intermediate in organic synthesis and drug discovery programs.

Substitution Reactions

The bromine atom at position 3 of the phenyl ring represents a key reactive site for substitution reactions:

-

Nucleophilic aromatic substitution: Though challenging due to the electron-withdrawing cyano group, it may occur under forcing conditions with strong nucleophiles

-

Metal-catalyzed substitutions: The bromine can be replaced with various functional groups using appropriate reagents and conditions, enabling the introduction of different pharmacophores to modify biological activity

Coupling Reactions

The presence of the aryl bromide functionality makes this compound suitable for various coupling reactions:

-

Suzuki-Miyaura coupling: The bromine atom can be replaced by different aryl groups through palladium-catalyzed cross-coupling with boronic acids or esters

-

Sonogashira coupling: Introduction of alkynyl groups via palladium/copper-catalyzed coupling with terminal alkynes

-

Buchwald-Hartwig amination: Formation of C-N bonds through palladium-catalyzed coupling with amines

These coupling reactions are particularly valuable for creating complex molecules with potential biological activity, especially in medicinal chemistry applications.

Transformations of the Cyano Group

The cyano (nitrile) group at position 2 of the phenyl ring offers additional synthetic opportunities:

-

Hydrolysis to carboxylic acid

-

Reduction to primary amine or aldehyde

-

Conversion to tetrazole via cycloaddition reactions

-

Transformation to amidines or imidates

Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents), revealing the free piperazine nitrogen for further functionalization. This orthogonal reactivity allows for selective modifications of the molecule.

Applications in Chemical Research

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate is primarily utilized as an intermediate in chemical synthesis, particularly in the development of complex molecules with potential applications in medicinal chemistry and materials science.

Materials Science

The compound's structure, featuring an aromatic ring with electron-withdrawing groups and a piperazine heterocycle, suggests potential applications in materials science, particularly in areas such as:

-

Functional polymers: As monomers or modifiers for specialty polymers

-

Coordination chemistry: As ligands for metal complexes

-

Photoactive materials: The conjugated system could be exploited in materials with photophysical properties

| Supplier | Catalog Number | Stock Status |

|---|---|---|

| Vulcan Chemical | VC2710055 | Available |

| Hexon Synthetic | HXAC-04211 | In stock |

The commercial availability from multiple sources suggests its relevance in contemporary chemical research and synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume